molecular formula C7H13NO2 B13084514 3-Amino-1-methylcyclopentanecarboxylic acid

3-Amino-1-methylcyclopentanecarboxylic acid

Cat. No.: B13084514
M. Wt: 143.18 g/mol
InChI Key: SPEYRPPFKLWNOK-UHFFFAOYSA-N
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Description

3-Amino-1-methylcyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylcyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers of the target product and features high atom economy and low production costs . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

For large-scale industrial production, the preparation method involving asymmetric cycloaddition is preferred due to its reasonable route, simple operation, mild reaction conditions, and high stereoselectivity. The raw materials for this route are widely available and cost-effective, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as chromic acid or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methylcyclopentanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid group on a cyclopentane ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-amino-1-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-5(8)4-7/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

SPEYRPPFKLWNOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)N)C(=O)O

Origin of Product

United States

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